1-ethyl-3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-ethyl-5-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-3-18-8(6-7(2)17-18)10(19)14-12-16-15-11(20-12)9-4-5-13-21-9/h4-6H,3H2,1-2H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIHEIWZAAGVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NN=C(O2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Pyrazole ring : A five-membered ring that contributes to the compound's biological activity.
- Oxazole moiety : Enhances the compound's interactions with biological targets.
- Carboxamide functional group : Plays a crucial role in the compound's solubility and reactivity.
The molecular formula is with a molecular weight of approximately 258.27 g/mol.
1. Anti-inflammatory Properties
Research indicates that compounds containing pyrazole and oxazole rings exhibit notable anti-inflammatory effects. For instance, studies have shown that derivatives of pyrazole can selectively inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation pathways. In a recent study, derivatives similar to our compound demonstrated significant inhibition of COX-2 with selectivity indices suggesting reduced gastrointestinal toxicity compared to traditional NSAIDs .
2. Anticancer Activity
The oxadiazole component has been linked to anticancer properties. Recent studies have reported that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs showed IC50 values in the low micromolar range against human colon and lung cancer cells . The mechanism is believed to involve apoptosis induction and cell cycle arrest.
3. Antimicrobial Activity
Compounds featuring both pyrazole and oxazole rings have demonstrated antimicrobial properties. Preliminary data suggest that our target compound may exhibit bactericidal activity against strains of Mycobacterium tuberculosis, with structure-activity relationship (SAR) studies indicating potential for optimization .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-Ethyl-3-methylpyrazole | C7H13N3 | Contains a pyrazole ring | Moderate anti-inflammatory |
| 5-Methylisoxazole | C4H5NO | Contains an isoxazole ring | Antimicrobial activity |
| 4-Aminoquinoline | C9H10N2 | Contains an amino group | Antimalarial activity |
This table highlights how the combination of pyrazole and oxazole in our compound may lead to distinct biological activities not observed in simpler analogs .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving carrageenan-induced paw edema in rats, a derivative similar to our target compound exhibited significant reduction in edema compared to controls. The study noted an inhibition percentage greater than that of standard anti-inflammatory drugs such as celecoxib .
Case Study 2: Cytotoxicity Against Cancer Cells
A series of oxadiazole derivatives were tested against various cancer cell lines. One derivative showed an IC50 value of approximately 10 µM against human lung adenocarcinoma cells, indicating strong cytotoxic potential . These findings suggest that our target compound may possess similar or enhanced anticancer properties.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Research has demonstrated its efficacy against several cancer cell lines, suggesting a potential role as a chemotherapeutic agent.
- Antimicrobial Properties : The oxazole and oxadiazole moieties are known for their biological activity. This compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth.
Agricultural Applications
The unique structure of this compound makes it suitable for development as a pesticide or herbicide:
- Fungicidal Activity : Studies have reported that derivatives of oxazole compounds exhibit fungicidal properties. This compound's efficacy against common agricultural pathogens could lead to its use in crop protection.
Material Science
The compound's properties make it a candidate for innovative material applications:
- Polymer Synthesis : The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical properties. Research is ongoing to explore its use in the development of high-performance materials.
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2023) investigated the anticancer properties of 1-Ethyl-3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism of action was hypothesized to involve apoptosis induction via the mitochondrial pathway.
Case Study 2: Antimicrobial Activity
In research published by Kumar et al. (2024), the antimicrobial activity of the compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity. The study suggested that further structural modifications could enhance its potency.
Comparison with Similar Compounds
Substituent Effects on Pyrazole and Heterocyclic Moieties
The target compound’s pyrazole substituents (ethyl, methyl) contrast with derivatives in , where chloro, cyano, and aryl groups (e.g., phenyl, p-tolyl) are prevalent. For example:
- Compound 3a () : Substituted with chloro and phenyl groups, resulting in a higher molecular weight (403.1 g/mol) and distinct NMR shifts (δ 8.12 ppm for aromatic protons) .
- Compound 6k () : Incorporates bromo and methylthio groups on pyrimidine-oxadiazole motifs, enhancing bioactivity (antifungal/insecticidal) but increasing molecular weight (521.7 g/mol) .
- Compound : Features a phenylsulfonylmethyl group on oxadiazole, introducing sulfonyl electronegativity (C14H13N5O4S, 347.35 g/mol) .
Physical-Chemical Properties
Key observations:
Q & A
Q. Critical Conditions :
- Catalysts/Solvents : POCl₃ for cyclization, DMF for coupling.
- Temperature : 50–120°C, depending on reaction step.
- Purification : Ethanol recrystallization or CH₂Cl₂ extraction .
Basic: How should researchers characterize the structural integrity and purity of this compound?
Methodological Answer :
Use a combination of analytical techniques:
- Spectroscopy :
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., torsion angles between heterocycles) .
- HPLC : Assess purity (>95% by reverse-phase C18 column) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Q. Methodological Answer :
- Core Modifications :
- In Vitro Assays :
Q. Example SAR Table :
Advanced: What strategies improve the compound’s pharmacokinetic properties?
Q. Methodological Answer :
- Lipophilicity Reduction : Introduce polar groups (e.g., -NH₂, -OH) to lower logP and enhance solubility .
- Protein Binding Mitigation : Replace hydrophobic substituents (e.g., trifluoromethyl) with smaller groups (e.g., methyl) .
- Metabolic Stability :
Advanced: How to resolve contradictions in bioactivity data across different assays?
Q. Methodological Answer :
- Assay Validation :
- Artifact Control :
Advanced: How can computational methods predict target interactions and guide synthesis?
Q. Methodological Answer :
- Molecular Docking :
- MD Simulations :
- Run 100-ns simulations (AMBER force field) to assess binding stability and residence time .
- QSAR Models :
- Train models on IC₅₀ data from analogs to prioritize substituents with predicted EC₅₀ < 100 nM .
Advanced: How to address synthetic yield discrepancies between reported methods?
Q. Methodological Answer :
- Condition Screening :
- Compare NaN₃ (50°C, 3 hours) vs. K₂CO₃ (room temperature) for cyclization efficiency .
- Optimize stoichiometry (e.g., 1.1:1 RCH₂Cl:oxadiazole-thiol) .
- Byproduct Analysis :
- Use LC-MS to identify dimers or hydrolyzed intermediates.
- Add scavengers (e.g., molecular sieves) to trap water in moisture-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
